

# Quantitative Analysis of 2-Nitro-5-piperidinophenol: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: 2-Nitro-5-piperidinophenol

Cat. No.: B128972

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This document provides detailed application notes and protocols for the quantitative analysis of **2-Nitro-5-piperidinophenol**, a key intermediate in pharmaceutical synthesis and a potential impurity in drug products. The following methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound in various matrices.

Due to the limited availability of specific published methods for **2-Nitro-5-piperidinophenol**, the protocols described herein have been developed based on established analytical techniques for structurally similar compounds, such as nitrophenols and aminonitrophenols. These methods provide a strong foundation for developing and validating in-house analytical procedures.

## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of **2-Nitro-5-piperidinophenol** in bulk drug substances and process intermediates.

## Application Note: HPLC-UV Quantification

Introduction: Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of aromatic compounds. **2-Nitro-5-piperidinophenol** possesses chromophores that allow for sensitive detection by UV spectrophotometry. The method outlined below provides a starting point for achieving excellent separation and quantification.

Chromatographic Conditions: A C18 stationary phase is recommended for good retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and an acidic buffer, ensures good peak shape and resolution. The selection of the detection wavelength is critical for sensitivity and is based on the UV absorption profile of similar nitrophenolic compounds.

Expected Performance: Based on data from related compounds, this method is expected to demonstrate excellent linearity over a typical concentration range, with a limit of detection (LOD) and limit of quantification (LOQ) in the sub- $\mu\text{g/mL}$  range.<sup>[1][2]</sup>

## Experimental Protocol: HPLC-UV

### 1. Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector

### 2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid or Formic acid (analytical grade)
- **2-Nitro-5-piperidinophenol** reference standard
- Volumetric flasks, pipettes, and autosampler vials

### 3. Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile with 0.1% Phosphoric Acid
Gradient	Isocratic: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL

| Detection Wavelength | 275 nm |

### 4. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **2-Nitro-5-piperidinophenol** reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

### 5. Data Analysis:

- Integrate the peak area of **2-Nitro-5-piperidinophenol**.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the samples using the calibration curve.

# Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity, making it ideal for the trace-level quantification of **2-Nitro-5-piperidinophenol** in complex matrices such as biological fluids or environmental samples.

## Application Note: LC-MS/MS Quantification

**Introduction:** LC-MS/MS provides superior specificity and lower detection limits compared to HPLC-UV. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components can be minimized. Electrospray ionization (ESI) in positive ion mode is proposed, as the piperidine nitrogen is readily protonated.

**Method Development Considerations:** The selection of precursor and product ions is crucial for method specificity. The precursor ion will be the protonated molecule  $[M+H]^+$ . Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Common fragmentation pathways for piperidine-containing compounds involve the loss of the piperidine ring or its fragments.

## Experimental Protocol: LC-MS/MS

### 1. Instrumentation:

- UHPLC or HPLC system
- Tandem quadrupole mass spectrometer with an ESI source

### 2. Reagents and Materials:

- As per HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).

### 3. Chromatographic Conditions:

Parameter	Recommended Condition
Column	<b>C18, 2.1 x 100 mm, 1.8 µm</b>
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10% B to 90% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C

| Injection Volume | 5 µL |

#### 4. Mass Spectrometer Settings (Proposed):

Parameter	Recommended Setting
Ionization Mode	<b>ESI Positive</b>
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transition (Proposed)	m/z 223.1 → 177.1 (Loss of NO <sub>2</sub> )

| Collision Energy | To be optimized (start at 15 eV) |

#### 5. Standard and Sample Preparation:

- Prepare standards and samples as described for the HPLC-UV method, using LC-MS grade solvents. Dilutions may need to be adjusted to accommodate the higher sensitivity of the instrument.

## UV-Vis Spectrophotometry

This technique is suitable for rapid, high-concentration measurements and for determining the optimal detection wavelength for HPLC-UV analysis.

## Application Note: UV-Vis Spectrophotometry

Introduction: UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light. The absorbance of **2-Nitro-5-piperidinophenol** is dependent on the solvent and pH. Nitrophenols typically exhibit strong absorbance bands in the UV region.[3][4] In alkaline solutions, a bathochromic shift (to longer wavelengths) is often observed due to the deprotonation of the phenolic hydroxyl group.

## Experimental Protocol: UV-Vis Spectrophotometry

### 1. Instrumentation:

- UV-Vis Spectrophotometer (double beam recommended)

### 2. Reagents and Materials:

- Methanol or Ethanol (spectroscopic grade)
- Deionized water
- Hydrochloric acid and Sodium hydroxide solutions (for pH studies)
- Quartz cuvettes (1 cm path length)

### 3. Procedure:

- Wavelength Scan: Prepare a dilute solution of **2-Nitro-5-piperidinophenol** (e.g., 10 µg/mL) in methanol. Scan the wavelength range from 200 to 500 nm to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined  $\lambda_{\text{max}}$ .
- Sample Analysis: Prepare the sample solution and measure its absorbance at  $\lambda_{\text{max}}$ .

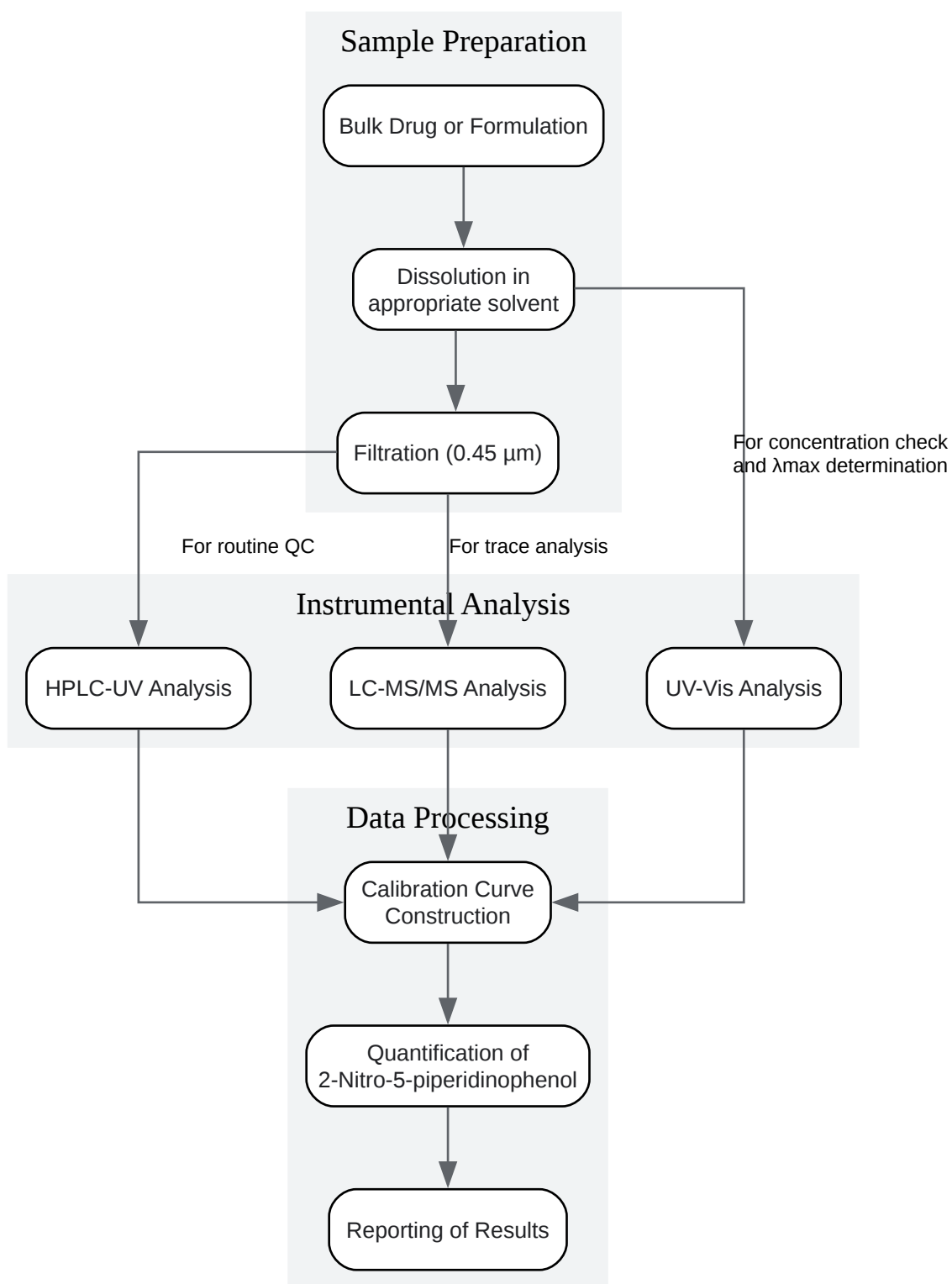
- Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.

## Quantitative Data Summary

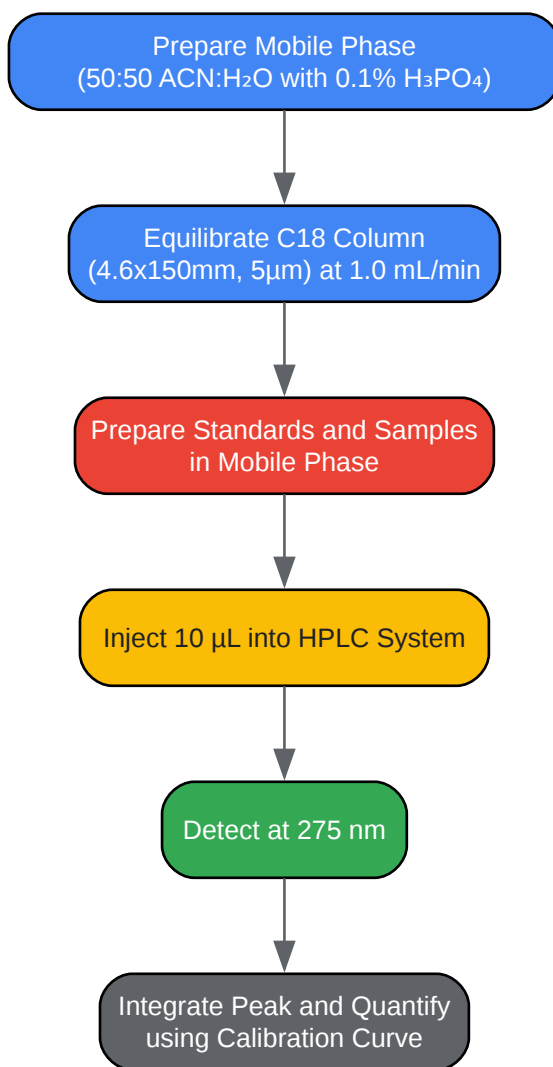
The following table summarizes the expected quantitative performance of the proposed analytical methods, based on published data for structurally related nitrophenol and aminonitrophenol compounds.

Analytical Method	Analyte(s)	Linearity ( $r^2$ )	LOD	LOQ	Reference(s)
HPLC-UV	4-Amino-2-nitrophenol	>0.999	93 ppb	-	<a href="#">[1]</a>
HPLC-UV	4-Amino-3-nitrophenol	1.0	-	0.07%	<a href="#">[2]</a>
HPLC-UV	p-Nitrophenol	>0.99	1 mg/L	-	<a href="#">[5]</a>
LC-MS	Piperidine	>0.99	0.0101 $\mu\text{g/mL}$	-	<a href="#">[6]</a>

## Visualizations







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